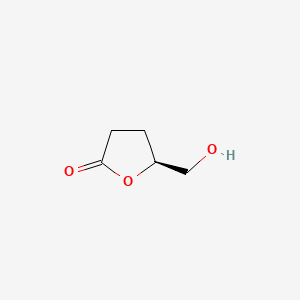

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Description

Properties

IUPAC Name |

(5S)-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISJFFVIMQBRN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954438 | |

| Record name | 5-(Hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32780-06-6 | |

| Record name | 5-(Hydroxymethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-gamma-Hydroxymethyl-gamma-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, a chiral γ-lactone, is a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its stereochemistry is crucial for its biological activity.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (5S)-5-(hydroxymethyl)dihydro-2(3H)-furanone | |

| Synonyms | (S)-γ-Hydroxymethyl-γ-butyrolactone, (S)-4,5-Dihydro-5-hydroxymethyl-2(3H)-furanone, (S)-5-Hydroxymethyl-2-oxotetrahydrofuran | [1] |

| CAS Number | 32780-06-6 | [1] |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Colorless to clear liquid | [1] |

| Density | 1.23 g/mL at 25 °C | [1] |

| Boiling Point | 110 - 115 °C at 0.2 mmHg | [1] |

| Refractive Index | n20/D 1.47 | [1] |

| Optical Rotation | [α]20/D = +56° (c=3 in Chloroform) | [1] |

| InChI Key | NSISJFFVIMQBRN-BYPYZUCNSA-N | |

| Purity | ≥ 98% (Chiral purity) | [1] |

Chemical Structure

The structure of this compound features a five-membered lactone ring with a hydroxymethyl substituent at the chiral center (C5). This structure is fundamental to its reactivity and biological interactions.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and vary between manufacturers, a general synthetic approach involves the asymmetric synthesis from achiral starting materials or the conversion from a chiral precursor. One common method is the enantioselective reduction of a corresponding ketone or the cyclization of a chiral hydroxy acid.

A representative synthetic workflow is outlined below.

A documented synthesis route involves the use of D-ribonolactone as a starting material.[3] Another approach describes the synthesis of related furanone structures through the cyclization of alkyl β-formylcrotonates.[4]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for therapeutic applications.

-

Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.[2] It can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase, which is a critical checkpoint for cancer cell proliferation.[2]

-

Anti-inflammatory Properties : Preliminary research suggests potential anti-inflammatory effects, indicating its candidacy for further investigation in inflammatory disease models.[2]

-

Antimicrobial and Antioxidant Activity : The racemic form, 5-(hydroxymethyl)dihydrofuran-2(3H)-one, has shown potential antimicrobial and antioxidant activity.[5]

The biological activity is attributed to the hydroxymethyl group, which can participate in hydrogen bonding with enzymes and receptors, thereby influencing cellular signaling pathways.[2]

Conclusion

This compound is a chiral molecule with significant potential in medicinal chemistry and drug development. Its defined stereochemistry and functional groups allow for specific biological interactions, leading to promising anticancer and anti-inflammatory activities. Further research into its mechanisms of action and the development of efficient, scalable synthetic routes will be crucial for realizing its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 32780-06-6 | Benchchem [benchchem.com]

- 3. A short synthesis of (s)-5-hydroxymethyl-(5h)-furan-2-one and derivatives from d-ribonolactone | Semantic Scholar [semanticscholar.org]

- 4. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 5. 5-(hydroxymethyl)dihydrofuran-2(3H)-one | 10374-51-3 [chemicalbook.com]

Spectroscopic Profile of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for (s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one, a chiral γ-lactone derivative. This compound is a valuable building block in the synthesis of various biologically active molecules and natural products.[1] Understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. The key absorptions for this compound are consistent with the presence of a hydroxyl group and a five-membered lactone (γ-butyrolactone) ring.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (γ-lactone) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1050 | Medium | C-O stretch (primary alcohol) |

Data interpreted from the NIST Gas-Phase IR Spectrum.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 116 | ~5 | [M]⁺ (Molecular Ion) |

| 85 | ~100 | [M - CH₂OH]⁺ |

| 57 | ~40 | [C₃H₅O]⁺ |

| 43 | ~55 | [C₂H₃O]⁺ |

| 31 | ~60 | [CH₂OH]⁺ |

Data interpreted from the NIST Electron Ionization Mass Spectrum.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or DMSO-d₆, for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The sample is vaporized and separated on the GC column.

-

The separated compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. This compound | 32780-06-6 | Benchchem [benchchem.com]

- 2. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one [myskinrecipes.com]

- 4. (S)-(+)-2',3'-Dideoxyribonolactone [webbook.nist.gov]

- 5. (S)-(+)-2',3'-Dideoxyribonolactone [webbook.nist.gov]

An In-depth Technical Guide to (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, a significant chiral building block in various scientific and industrial fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and applications.

Core Compound Information

-

Chemical Name: this compound

-

CAS Number: 32780-06-6[1]

Synonyms:

-

(S)-γ-Hydroxymethyl-γ-butyrolactone[1]

-

(S)-4,5-Dihydro-5-hydroxymethyl-2(3H)-furanone[1]

-

(S)-5-Hydroxymethyl-2-oxotetrahydrofuran[1]

-

(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone[1]

-

(5S)-5-(hydroxymethyl)dihydro-2(3H)-furanone

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Colorless to clear liquid | [1] |

| Density | 1.23 g/mL at 25 °C | [1] |

| Boiling Point | 110 - 115 °C at 0.2 mmHg | [1] |

| Refractive Index | n20/D 1.47 | [1] |

| Optical Rotation | [α]20/D = +56° (c=3 in Chloroform) | [1] |

| Purity | ≥ 98% (Chiral purity) | [1] |

| Storage Temperature | 2 - 8 °C, Store in freezer, under -20°C | [1] |

Experimental Protocols: Synthesis

This compound serves as a valuable chiral intermediate. One common synthetic approach involves the asymmetric organocatalytic domino Michael-SN2 reaction.[2]

Example Protocol: Asymmetric Organocatalytic Domino Michael-SN2 Reaction

This method facilitates the enantioselective synthesis of dihydrofuran derivatives.

-

Reactants: α-bromonitroalkenes and 1,3-dicarbonyl compounds.[2]

-

Catalyst: Chiral bifunctional thiourea catalysts are often employed.

-

General Procedure:

-

To a solution of the 1,3-dicarbonyl compound and the chiral thiourea catalyst in an appropriate solvent (e.g., toluene, dichloromethane) at a specific temperature (e.g., room temperature, 0 °C), the α-bromonitroalkene is added.

-

The reaction mixture is stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched dihydrofuran derivative.

-

Note: The specific conditions such as solvent, temperature, and reaction time are optimized to achieve high yields and enantioselectivity.[2]

Applications and Biological Activity

This compound is a versatile building block with applications spanning several industries.

-

Organic Synthesis: It is a crucial chiral building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.[1][2] Its structure allows for various chemical transformations, including oxidation of the hydroxymethyl group to a carboxylic acid, reduction of the lactone, and nucleophilic substitution at the hydroxymethyl group.[2]

-

Flavor and Fragrance: It is used as a flavoring agent in the food and beverage industry, imparting a sweet and fruity aroma.[1] It also serves as an ingredient in perfumery.[1]

-

Pharmaceutical and Medicinal Research: Research has highlighted its potential in drug development.[1][2] Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines.[2] The mechanism of action appears to involve the induction of apoptosis and the disruption of the normal cell cycle, specifically causing an accumulation of cells in the G2/M phase.[2] Its hydroxymethyl group can participate in hydrogen bonding with enzymes and receptors, influencing their activity.[2]

Visualizations: Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate the biological impact and synthetic utility of this compound.

Caption: Biological activity of this compound derivatives on cancer cells.

References

biological activity of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one derivatives

An In-depth Technical Guide on the Biological Activity of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one Derivatives

Introduction

This compound, a chiral γ-lactone, serves as a pivotal scaffold in the synthesis of a diverse array of biologically active compounds.[1] Its structure, characterized by a saturated furan ring with a hydroxymethyl group at the C5 position, is related to various natural products and is a key intermediate in the pharmaceutical and agrochemical industries.[1] The stereochemistry at the C5 position is often critical for its biological function.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties, making them a subject of intense research for drug discovery and development.[2][3] This guide provides a comprehensive overview of the biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Biological Activities

The furan nucleus is a versatile pharmacophore that has been incorporated into numerous compounds to elicit a range of biological responses.[3] Modifications to the this compound scaffold have yielded derivatives with significant therapeutic potential.

Anticancer and Cytotoxic Activity

Derivatives of the furanone scaffold have shown promising activity against various cancer cell lines. Studies have demonstrated that substitutions on the furan ring, particularly with groups like tryptamine and acyl ethers, can significantly enhance anticancer effects.[4]

-

HeLa (Cervical Cancer): An amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited potent activity against the HeLa cell line with an IC50 value of 62.37 µg/mL.[4][5] Other derivatives also showed significant activity against HeLa cells.[4]

-

HepG2 (Liver Cancer): Certain derivatives displayed selective anticancer activities against the HepG2 cell line.[4]

-

Breast Cancer (MCF-7, MDA-MB-231): Newly synthesized 4-thiazolidinone derivatives incorporating a nitrofuran moiety showed significant inhibitory effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound demonstrating an IC50 of 6.61 μM against MDA-MB-231 cells after 24 hours.[6] These compounds were found to induce apoptosis and increase the generation of reactive oxygen species (ROS).[6]

-

Colorectal Cancer (HCT116): An (S)-enantiomer derivative was found to inhibit the growth of HCT116 colorectal cancer cells with an EC50 of 7.1 ± 0.6 μM by inhibiting the WNT signaling pathway component Dishevelled 1 (DVL1).[7]

Antimicrobial Activity

The furan scaffold is a component of many compounds with antibacterial and antifungal properties.[8]

-

Gram-Positive Bacteria: Methyl-5-(hydroxymethyl)-2-furan carboxylate has shown antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL.[4] A novel 2(5H)-furanone derivative, F105, was effective against both methicillin-susceptible (S. aureus ATCC29213) and methicillin-resistant (S. aureus ATCC43300) strains, with MIC values of 10 mg/L and 20 mg/L, respectively.[9] This derivative also showed high specificity, repressing the growth of other Gram-positive bacteria like S. epidermidis and B. subtilis at 8–16 μg/mL, while Gram-negative bacteria remained unaffected even at 128 μg/mL.[10]

-

Gram-Negative Bacteria: Halogenated furanones isolated from marine algae have been shown to inhibit biofilm formation in E. coli.[8]

-

Antibiofilm Activity: Furanone derivatives are known to repress biofilm formation. For instance, (Z)-5-(bromomethylene)furan-2(5H)-one completely repressed biofilm formation by S. epidermidis.[9] The derivative F105 also exhibited pronounced activity against biofilm-embedded S. aureus.[9]

Enzyme Inhibitory Activity

Derivatives have been designed and evaluated as inhibitors for several key enzymes implicated in various diseases.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease therapy, a series of 5-hydroxymethylfuran derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound showed potent inhibition against AChE with a Ki value of 14.887 ± 1.054 μM, while another was the most active against BChE with a Ki of 4.763 ± 0.321 μM.[11]

-

COX-2 Inhibition: A study of 5-Hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols identified several compounds with appreciable COX-2 inhibition and selectivity, highlighting their potential as anti-inflammatory agents.[12]

-

MAO-B and COMT Inhibition: Theoretical models have been used to evaluate the interaction of dihydrofuran-2-one derivatives with Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT), enzymes relevant to Parkinson's disease. The results suggest that specific derivatives could act as potent inhibitors of these enzymes, with calculated inhibition constants (Ki) lower than some existing drugs.[13]

Data Presentation

Table 1: Anticancer Activity of Furanone Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | IC50 | 62.37 µg/mL | [4][5] |

| (S)-1 (DVL1 Inhibitor) | HCT116 | EC50 | 7.1 ± 0.6 μM | [7] |

| Racemic DVL1 Inhibitor | HCT116 | EC50 | 15.2 ± 1.1 μM | [7] |

| (R)-1 (DVL1 Inhibitor) | HCT116 | EC50 | 28.3 ± 1.2 μM | [7] |

| 5-nitrofuran-4-thiazolidinone (14b) | MDA-MB-231 | IC50 (24h) | 6.61 μM | [6] |

Table 2: Antimicrobial Activity of Furanone Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Value | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus ATCC25923 | MIC | 1.00 µg/mL | [4] |

| F105 | S. aureus ATCC29213 (MSSA) | MIC | 10 mg/L (25 μM) | [9] |

| F105 | S. aureus ATCC43300 (MRSA) | MIC | 20 mg/L (50 μM) | [9] |

| F105 | S. aureus ATCC29213 (MSSA) | MBC | 40 mg/L | [9] |

| F105 | S. aureus ATCC43300 (MRSA) | MBC | 80 mg/L | [9] |

| F105 | S. aureus, S. epidermidis, B. subtilis | MIC | 8–16 µg/mL | [10] |

Table 3: Enzyme Inhibitory Activity of Furanone Derivatives

| Derivative Class | Target Enzyme | Activity Metric | Value | Reference |

| Thiazole-based furan (2b) | Acetylcholinesterase (AChE) | Ki | 14.887 ± 1.054 μM | [11] |

| Thiazole-based furan (2f) | Butyrylcholinesterase (BChE) | Ki | 4.763 ± 0.321 μM | [11] |

| (S)-1 | Dishevelled 1 (DVL1) | EC50 | 0.49 ± 0.11 μM | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2, MDA-MB-231) are seeded into 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.[4][6]

-

Compound Treatment: The synthesized furanone derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 24 or 48 hours) at 37°C.[4][6]

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another few hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[6]

-

Solubilization: A solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.[4]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

-

Preparation of Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using broth medium. The concentration range typically spans from 0.25 to 128 µg/mL.[10]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plates are incubated for 24 hours at 37°C.[10]

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[10]

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. After further incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is identified as the MBC.[9]

Visualizations

Caption: General workflow for synthesis and evaluation.

Caption: Workflow of the MTT assay for cytotoxicity.

References

- 1. This compound | 32780-06-6 | Benchchem [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of dihydrofuran-2-one and its derivatives with either MAO-B or COMT enzymes using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

The Natural Occurrence of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and its analogs, with a focus on γ-butyrolactones (GBLs). These compounds are significant as signaling molecules in various microorganisms and as flavor components in numerous foods. This document details their distribution, methods for their isolation and characterization, and their role in biological signaling pathways.

Data Presentation: Quantitative Occurrence of γ-Butyrolactone Analogs

The following table summarizes the distribution of various γ-butyrolactone (GBL) analogs in a range of actinomycete strains, as identified by high-resolution liquid chromatography-mass spectrometry (HR-LCMS). The data is adapted from a study by Kudo et al., which highlights the widespread presence of these signaling molecules in diverse actinomycetes.[1][2]

| Strain | n-C-4 GBL | n-C-5 GBL | iso-C-5 GBL | n-C-6 GBL | iso-C-6 GBL | anteiso-C-6 GBL | n-C-7 GBL | iso-C-7 GBL (A-factor) |

| Streptomyces griseus NBRC 13350 | - | - | - | - | - | - | - | + |

| Streptomyces coelicolor A3(2) | - | - | - | - | - | - | - | - |

| Streptomyces avermitilis NBRC 14893 | - | - | - | - | - | - | - | - |

| Kutzneria sp. YKOK-B2 | - | + | - | - | - | - | - | - |

| Rhodococcus sp. YKOK-F1 | - | - | - | - | - | - | - | - |

| Gordonia sp. YKOK-G1 | - | - | - | + | - | - | - | - |

| Nocardia sp. YKOK-H1 | - | - | - | - | - | - | - | - |

| Dietzia sp. YKOK-I1 | - | - | - | - | - | - | - | - |

| Salinispora sp. YKOK-J1 | - | + | - | - | - | - | - | - |

| Kitasatospora sp. YKOK-K1 | - | - | - | - | - | - | - | - |

Key:

-

+ : Detected

-

- : Not Detected

-

GBL : γ-Butyrolactone

Experimental Protocols

This section details the key experimental methodologies for the isolation, purification, and structural elucidation of this compound analogs from natural sources.

Resin-Assisted Isolation and MS-Guided Screening of γ-Butyrolactones from Actinomycetes

This protocol is adapted from the methodology described for the efficient isolation of GBLs from smaller-scale actinomycete cultures.[1]

a. Culture and Extraction:

-

Co-culture the target actinomycete strain in a liquid medium with an adsorbent resin (e.g., Amberlite XAD7HP). The resin is presumed to enhance the production of GBLs by adsorbing them from the culture medium.[1]

-

After a suitable incubation period, harvest both the cells and the resin.

-

Extract the collected cells and resin with acetone.

-

Concentrate the acetone extract under reduced pressure.

b. Solid-Phase Extraction (SPE) and Fractionation:

-

Resuspend the concentrated extract in an appropriate solvent and apply it to a C18 solid-phase extraction (SPE) column for preliminary purification.

-

Elute the column with a stepwise gradient of methanol in water.

-

Collect the fractions and analyze them by HR-LCMS.

c. MS-Guided Screening and Isolation:

-

Perform HR-LCMS analysis on the fractions in both positive and negative ion modes.

-

Screen for the presence of potential GBLs by searching for the corresponding m/z values of their molecular ions.

-

Pool the fractions containing the target GBLs and further purify them using reversed-phase high-performance liquid chromatography (HPLC).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analysis

The following provides a general protocol for the quantification of GBLs using UHPLC-MS/MS.[3][4][5][6]

-

Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., Agilent EclipsePlus C18, 3.0 mm × 150 mm, 1.8 µm).[3]

-

Mobile Phase: A gradient of 0.02% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Sample Preparation for Beverages:

-

For dairy and coffee drinks, accurately weigh 1.0 g of the sample into a 10 mL centrifuge tube.

-

Add 4 mL of acetonitrile, vortex for 1 minute, and centrifuge at 6,000 rpm for 3 minutes.

-

Dilute 1 mL of the supernatant with water to a final volume of 10 mL.

-

Filter the solution through a 0.22 µm filter before injection.[3]

Structure Elucidation using NMR and MS

The structural determination of novel this compound analogs relies on a combination of spectroscopic techniques.[7][8][9][10][11]

-

Mass Spectrometry (MS):

-

Obtain high-resolution mass spectra to determine the elemental composition of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and build the carbon skeleton of the molecule.

-

Mandatory Visualizations

Experimental Workflow: Isolation and Identification of γ-Butyrolactones

Caption: A generalized workflow for the isolation and identification of γ-butyrolactone analogs.

Signaling Pathway: A-factor Cascade in Streptomyces griseus

Caption: The A-factor signaling cascade in Streptomyces griseus.[12][13][14]

References

- 1. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing [de.restek.com]

- 6. ovid.com [ovid.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. api.pageplace.de [api.pageplace.de]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional Control by A-Factor of strR, the Pathway-Specific Transcriptional Activator for Streptomycin Biosynthesis in Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Stereochemistry in the Bioactivity of γ-Butyrolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities. The inherent chirality of many GBL derivatives plays a crucial role in their biological function, with enantiomers often exhibiting significantly different potencies and even distinct pharmacological effects. This technical guide provides an in-depth exploration of the stereochemistry and chirality of GBL derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential in drug development.

Stereoselective Synthesis: Crafting Chiral GBL Scaffolds

The precise control of stereochemistry is paramount in the synthesis of biologically active GBL derivatives. Various asymmetric synthetic strategies have been developed to access enantiomerically pure or enriched GBLs. These methods are broadly categorized into chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective reactions.

One illustrative approach involves the stereoselective synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. This method utilizes a Reformatsky-type reaction between an aldehyde and 3-(bromomethyl)furan-2(5H)-one, mediated by zinc or chromium(II), to achieve high diastereoselectivity.[1]

Experimental Protocol: Stereoselective Synthesis of β-(hydroxymethyl)-α-methylene-γ-butyrolactones [1]

-

Materials: 3-(bromomethyl)furan-2(5H)-one, aldehyde (various aryl or alkyl), zinc dust, chromium(II) chloride, tetrahydrofuran (THF), saturated aqueous ammonium chloride.

-

Procedure:

-

To a stirred suspension of zinc dust in anhydrous THF, a solution of the aldehyde and 3-(bromomethyl)furan-2(5H)-one in THF is added dropwise at room temperature under an inert atmosphere.

-

Alternatively, for chromium(II)-mediated reactions, a solution of chromium(II) chloride in THF is prepared, to which the aldehyde and 3-(bromomethyl)furan-2(5H)-one are added.

-

The reaction mixture is stirred for a specified time (typically 1-4 hours) until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-(hydroxymethyl)-α-methylene-γ-butyrolactone.

-

-

Characterization: The structure and stereochemistry of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

This protocol provides a general framework, and specific reaction conditions may be optimized for different substrates.

Enantioselective Biological Activity: A Tale of Two Isomers

The three-dimensional arrangement of substituents on the GBL ring can dramatically influence its interaction with biological targets. This is particularly evident in the differential activity of enantiomers against various diseases, including cancer. For instance, studies on α-methylene-γ-butyrolactone derivatives have demonstrated their potential as anticancer agents, often through the inhibition of the NF-κB signaling pathway.[2][3]

Quantitative Comparison of Antiproliferative Activity

| Compound Class | Cancer Cell Line | Enantiomer/Diastereomer | IC50 (µM) | Reference |

| allo-gibberic acid-based aminodiols | MCF-7 | Compound A | 4.38-7.49 | [4] |

| allo-gibberic acid-based aminodiols | NIH/3T3 (non-cancerous) | Compound A | 10.88 | [4] |

This table illustrates the principle of differential activity, though not with a direct enantiomeric pair of a simple GBL derivative.

Chiral Separation: Resolving Enantiomeric Mixtures

The analysis and isolation of individual enantiomers are crucial for both understanding their distinct biological roles and for the development of stereochemically pure drugs. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of GBL enantiomers.

Experimental Protocol: Chiral HPLC Separation of GBL Derivatives

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

-

Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are commonly effective for resolving a wide range of chiral compounds, including lactones.[3][5]

-

Mobile Phase: The choice of mobile phase is critical for achieving separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best resolution. For acidic or basic analytes, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required.

-

General Procedure:

-

A solution of the racemic GBL derivative is prepared in a suitable solvent.

-

The solution is injected onto the chiral HPLC column.

-

The enantiomers are eluted with the optimized mobile phase at a constant flow rate.

-

The separated enantiomers are detected by their UV absorbance at a specific wavelength.

-

The retention times of the two peaks correspond to the individual enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.

-

Mechanism of Action: Unraveling Signaling Pathways

The biological effects of GBL derivatives are mediated through their interaction with specific cellular targets and the modulation of key signaling pathways. Two prominent pathways influenced by GBLs are the Nuclear Factor-kappa B (NF-κB) pathway and the Gamma-Aminobutyric Acid (GABA)ergic system.

Inhibition of the NF-κB Signaling Pathway

Certain α-methylene-γ-butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation, immunity, and cell survival.[2] Constitutive activation of this pathway is a hallmark of many cancers.

The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. Some α-methylene-γ-butyrolactone derivatives can covalently modify and inhibit key components of this pathway, such as IKKβ and the p65 subunit of NF-κB, thereby preventing its activation.[3]

Modulation of the GABAergic System

GBL itself is a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter that acts on the central nervous system. GBL and its derivatives can also interact with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Specifically, some GBLs act at the picrotoxin binding site on the GABAA receptor complex, which is a ligand-gated ion channel.[4] The binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. GBL derivatives can act as either agonists or inverse agonists at the picrotoxin site, depending on their stereochemistry and substitution pattern, thereby modulating the activity of the GABAA receptor.

Conclusion

The stereochemistry of γ-butyrolactone derivatives is a critical determinant of their biological activity. The ability to synthesize enantiomerically pure GBLs, coupled with robust methods for their chiral separation and biological evaluation, is essential for advancing our understanding of their therapeutic potential. As research continues to unravel the intricate structure-activity relationships and mechanisms of action of these versatile scaffolds, the development of novel, highly specific, and potent GBL-based therapeutics is a promising frontier in drug discovery. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of GBL stereochemistry and harness its potential for therapeutic innovation.

References

- 1. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Dihydrofuranones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted dihydrofuranones. A systematic and unambiguous naming convention is paramount for clear communication in research, particularly within the realms of medicinal chemistry and drug development, where the precise structure of a molecule is directly linked to its biological activity. This document outlines the core principles, rules for numbering, substituent prioritization, and stereochemical designation, supplemented with clear examples and visual aids to facilitate understanding.

Introduction to Dihydrofuranones

Dihydrofuranones are five-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. They are isomers of furanones and are characterized by the presence of one double bond in the ring, rendering two carbon atoms saturated. These scaffolds are prevalent in a vast array of natural products and synthetic molecules of pharmaceutical interest, exhibiting diverse biological activities. Accurate nomenclature is therefore essential for database searching, publication, and regulatory submissions. The two main isomers of the dihydrofuranone core are 2,3-dihydrofuran-2-one and 2,5-dihydrofuran-2-one.

Core Principles of IUPAC Nomenclature

The systematic naming of substituted dihydrofuranones follows the established rules of IUPAC nomenclature for heterocyclic compounds. The name is constructed by identifying the parent hydride, indicating the degree of unsaturation, and then specifying the substituents and their positions.

The Parent Hydride: Furanone

The parent unsaturated five-membered ring containing one oxygen atom is furan . The presence of a ketone group is indicated by the suffix "-one". Thus, the parent structure is termed furanone . For dihydrofuranones, the position of the saturated carbon atoms is indicated by the prefix "dihydro-".

Numbering the Dihydrofuranone Ring

The numbering of the dihydrofuranone ring is a critical first step and follows a strict set of priorities:

-

Heteroatom Priority : The oxygen atom (oxa) is assigned the lowest possible locant, which is position 1.[1][2]

-

Principal Functional Group Priority : The carbonyl group (ketone) is the principal functional group and is given the next lowest possible locant.[3][4][5]

-

Direction of Numbering : The ring is numbered to give the substituents the lowest possible locants.

Following these rules, the two common dihydrofuranone isomers are named as follows:

-

Furan-2(3H)-one (or Dihydrofuran-2(3H)-one): The double bond is between C4 and C5. This is also commonly referred to as γ-butyrolactone.

-

Furan-2(5H)-one (or Dihydrofuran-2(5H)-one): The double bond is between C3 and C4.[6]

The indicated hydrogen (H) specifies the position of the saturated carbon atom that is not part of the double bond. For clarity and to avoid ambiguity, the "dihydro-" prefix is often used. For example, 2,3-dihydrofuran-2-one and 2,5-dihydrofuran-2-one .

Naming Substituted Dihydrofuranones

Once the parent dihydrofuranone is correctly identified and numbered, the substituents are named and their positions indicated.

Order of Precedence of Functional Groups

When a dihydrofuranone ring is substituted with other functional groups, the carbonyl group of the lactone generally takes precedence in determining the parent name.[3][4][5][7] Other functional groups are typically treated as substituents and are indicated by prefixes. The priority of functional groups generally follows the order: Carboxylic acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Amines, etc.[3][4][5][7]

Alphabetical Order of Substituents

Substituents are listed in alphabetical order, ignoring prefixes such as "di-", "tri-", "sec-", and "tert-".[8] The position of each substituent is indicated by a number preceding its name.

Example: A methyl group at position 3 and a chloro group at position 4 of a 2,5-dihydrofuran-2-one ring would be named: 4-chloro-3-methyl-2,5-dihydrofuran-2-one .

Stereochemistry

The stereochemical configuration of chiral centers and the geometry of double bonds must be specified in the IUPAC name.

Chiral Centers: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of a stereocenter is designated as either (R) (from the Latin rectus, right) or (S) (from the Latin sinister, left) using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] The stereodescriptor, along with its locant, is placed in parentheses at the beginning of the name.

Example: (3S)-3-methyl-2,5-dihydrofuran-2-one.

If multiple stereocenters are present, each is assigned a descriptor and locant, for example: (3R,4S)-.[11][12]

Geometric Isomerism: E/Z Notation

For substituents on a double bond within the ring or on a side chain, the geometric configuration is specified using the E/Z notation. The descriptor (E) (from the German entgegen, opposite) or (Z) (from the German zusammen, together) is determined by the CIP priority of the substituents on each carbon of the double bond.[9] This descriptor, with its locant, is also placed in parentheses at the beginning of the name.

Summary of Nomenclature Rules

The following table summarizes the key steps and rules for the IUPAC nomenclature of substituted dihydrofuranones.

| Rule | Description | Example |

| 1. Identify Parent | The parent is a dihydrofuranone. Specify the isomer (e.g., 2,3-dihydro or 2,5-dihydro). | 2,5-dihydrofuran-2-one |

| 2. Number the Ring | Start with the oxygen as position 1, and number towards the carbonyl group to give it the lowest possible locant. | See Diagram 1 |

| 3. Identify & Name Substituents | Name all substituent groups attached to the ring. | -CH₃: methyl, -OH: hydroxy, -Br: bromo |

| 4. Assign Locants | Assign the lowest possible number to each substituent based on the ring numbering. | 5-bromo-4-hydroxy-3-methyl... |

| 5. Alphabetize Substituents | List the substituents in alphabetical order. | b romo, h ydroxy, m ethyl |

| 6. Specify Stereochemistry | Use (R)/(S) for chiral centers and (E)/(Z) for double bonds. Place at the beginning of the name. | (3S,4R,5E)-... |

| 7. Assemble the Full Name | Combine all parts: (Stereochemistry)-Substituents-Parent. | (3S,4R)-5-bromo-4-hydroxy-3-methyl-2,5-dihydrofuran-2-one |

Visualizing Nomenclature Principles

The following diagrams, generated using the DOT language, illustrate the core concepts of numbering and the logical workflow for naming a complex substituted dihydrofuranone.

Diagram 1. IUPAC Numbering of Dihydrofuranone Isomers.

Diagram 2. Workflow for Naming Substituted Dihydrofuranones.

Experimental Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature. Experimental determination of the structure and stereochemistry of novel substituted dihydrofuranones, which is a prerequisite for correct naming, involves a suite of analytical techniques. Detailed protocols for these techniques are beyond the scope of this document but typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to elucidate the connectivity and relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition.

-

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry of crystalline compounds.

-

Chiral Chromatography: To separate enantiomers and determine enantiomeric excess.

Researchers should consult standard texts and specialized literature for detailed experimental methodologies.

Conclusion

A rigorous and systematic approach to the nomenclature of substituted dihydrofuranones is indispensable for the accurate dissemination of chemical information. By adhering to the IUPAC guidelines outlined in this guide, researchers, scientists, and drug development professionals can ensure that the names of these important heterocyclic compounds are both unambiguous and universally understood. The principles of identifying the parent hydride, correctly numbering the ring, prioritizing and alphabetizing substituents, and clearly designating stereochemistry form the foundation of this systematic approach.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. researchgate.net [researchgate.net]

- 3. egpat.com [egpat.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Furanone - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. IUPAC Rules [chem.uiuc.edu]

- 9. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 10. 6.2 Stereochemical Designations in Names and Structures – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this paper focuses on the estimation of its core thermodynamic properties using established computational methodologies. Furthermore, it outlines standard experimental protocols for the determination of these properties, offering a framework for future empirical studies.

Introduction

This compound, a chiral γ-lactone, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and flavor agents. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and assessing its stability and reactivity. This guide presents estimated thermodynamic data and details the methodologies for their experimental validation.

Estimated Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using the Joback group contribution method. This method predicts properties by summing the contributions of individual functional groups within the molecule.

Molecular Structure and Functional Group Decomposition:

The structure of this compound is first broken down into its constituent groups for analysis:

-

-CH2- : Methylene group

-

>CH- : Methine group

-

-O- (ring) : Oxygen in a ring

-

>C=O (ring) : Carbonyl group in a ring

-

-OH (primary) : Primary alcohol

-

-CH2- : Methylene group (exocyclic)

Table 1: Estimated Thermodynamic Data for this compound

| Property | Symbol | Estimated Value | Unit |

| Molar Mass | M | 116.11 | g/mol |

| Boiling Point | Tb | 582.15 | K |

| Critical Temperature | Tc | 765.4 | K |

| Critical Pressure | Pc | 5.48 | MPa |

| Critical Volume | Vc | 345.0 | cm³/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -542.8 | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -418.5 | kJ/mol |

| Enthalpy of Vaporization at Boiling Point | ΔHvap | 56.7 | kJ/mol |

Table 2: Estimated Ideal Gas Heat Capacity (Cp) as a Function of Temperature

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 165.2 |

| 400 | 198.7 |

| 500 | 229.3 |

| 600 | 256.8 |

| 700 | 281.4 |

| 800 | 303.0 |

| 900 | 321.6 |

| 1000 | 337.3 |

Disclaimer: The data presented in Tables 1 and 2 are estimations derived from the Joback group contribution method and should be used as a preliminary reference. Experimental validation is recommended for critical applications.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies for determining the key thermodynamic properties of this compound.

3.1. Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.[1]

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[2] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

-

Apparatus:

-

Bomb calorimeter (including the bomb, water bucket, and insulating jacket)

-

High-precision thermometer

-

Oxygen cylinder with a pressure gauge

-

Pellet press

-

Ignition wire

-

Benzoic acid (for calibration)

-

-

Procedure:

-

A pellet of a known mass of this compound is prepared and placed in the crucible inside the bomb.

-

A fuse wire is attached to the electrodes, making contact with the sample.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter.

-

The initial temperature of the water is recorded over a period to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter is determined by performing the same procedure with a standard substance of known enthalpy of combustion, such as benzoic acid.

-

Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.[3]

-

-

Data Analysis: The enthalpy of combustion at constant volume (ΔUc) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔHc°) is then calculated, and from this, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law.

3.2. Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.[4][5][6]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] By comparing the heat flow required to raise the temperature of the sample to that of a standard with a known heat capacity (e.g., sapphire), the heat capacity of the sample can be determined.[5][7]

-

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed sample pans (e.g., aluminum)

-

A standard material with known heat capacity (e.g., sapphire)

-

-

Procedure:

-

An empty sample pan is run as a baseline.

-

A known mass of a sapphire standard is placed in a sample pan and heated at a constant rate over the desired temperature range.

-

A known mass of this compound is hermetically sealed in a sample pan and subjected to the same heating program.

-

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the sapphire standard at a given temperature.

3.3. Enthalpy of Vaporization via Correlation Gas Chromatography or Calorimetry

The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.[8][9][10]

-

Principle (Vapor Pressure Measurement): The enthalpy of vaporization is related to the change in vapor pressure with temperature, as described by the Clausius-Clapeyron equation. By measuring the vapor pressure of the substance at different temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T.[11]

-

Apparatus (for vapor pressure measurement):

-

A system for measuring vapor pressure at controlled temperatures (e.g., a static or ebulliometric apparatus)

-

Temperature and pressure sensors

-

-

Procedure (for vapor pressure measurement):

-

The sample is placed in the apparatus, and the system is allowed to reach thermal equilibrium at a specific temperature.

-

The vapor pressure is measured.

-

This process is repeated at several different temperatures.

-

-

Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The enthalpy of vaporization is determined from the slope of the resulting line.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational estimation of the thermodynamic properties of an organic molecule like this compound.

Caption: Computational workflow for thermodynamic property estimation.

References

- 1. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mse.ucr.edu [mse.ucr.edu]

- 5. researchgate.net [researchgate.net]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 8. researchgate.net [researchgate.net]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one

This compound, also known as (S)-γ-hydroxymethyl-γ-butyrolactone, is a versatile chiral building block. Its structure, featuring both a polar hydroxyl group and a lactone ring, dictates its solubility characteristics, making it a subject of interest in process development, formulation, and purification in the pharmaceutical industry.

Solubility Profile

Currently, published quantitative solubility data (in mole fraction or g/100mL at various temperatures) for this compound in a range of organic solvents is limited. However, qualitative assessments are available.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Water | Miscible |

Note: "Slightly soluble" indicates that the solute has a low but measurable solubility. "Miscible" implies that the solute and solvent are soluble in all proportions.

Given the molecule's structure, it is anticipated to exhibit higher solubility in polar organic solvents due to the presence of the hydroxyl group and the lactone's carbonyl group, which can participate in hydrogen bonding. Its solubility is expected to decrease in nonpolar solvents.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and commonly used technique for determining the solubility of a solid solute in a solvent.

Experimental Protocol: Isothermal Gravimetric Method

This protocol details the steps to determine the equilibrium solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with a temperature-controlled bath

-

Thermostat-controlled oven

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed glass beakers or weighing bottles

3.2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass or volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in an isothermal shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary to facilitate this process.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.

-

Immediately filter the solution through a syringe filter (also pre-heated to the experimental temperature) into a pre-weighed, dry glass beaker or weighing bottle. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the beaker containing the filtered saturated solution.

-

Place the beaker in a thermostat-controlled oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the beaker to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the beaker containing the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

-

3.3. Data Calculation:

-

Mass of the solvent: (Mass of beaker + solution) - (Mass of beaker + dry solid)

-

Mass of the dissolved solid: (Mass of beaker + dry solid) - (Mass of empty beaker)

-

Solubility ( g/100g solvent): (Mass of dissolved solid / Mass of solvent) x 100

-

Mole fraction solubility (x): Moles of solute / (Moles of solute + Moles of solvent)

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures are obtained, they can be correlated using various thermodynamic models. These models are essential for interpolating and extrapolating solubility data and for understanding the thermodynamic properties of the dissolution process.

Commonly used models include:

-

The Apelblat Equation: An empirical model that relates the mole fraction solubility to temperature.

-

The van't Hoff Equation: Describes the temperature dependence of the equilibrium constant (in this case, related to solubility) and allows for the calculation of the enthalpy of dissolution.

-

The λh Equation (Buchowski-Ksiazczak model): A two-parameter model that is particularly useful for systems with strong intermolecular interactions.

-

The NRTL (Non-Random Two-Liquid) Model: A local composition model that can describe the excess Gibbs free energy of a liquid mixture and can be used to correlate solubility data.

The selection of the appropriate model depends on the specific solute-solvent system and the desired accuracy of the correlation.

Conclusion

While a comprehensive quantitative solubility dataset for this compound in various organic solvents is not yet publicly available, this guide provides the necessary framework for researchers and drug development professionals to address this data gap. The detailed experimental protocol for the gravimetric method offers a reliable means to generate this crucial data. Subsequent correlation with established thermodynamic models will enable a thorough understanding and prediction of the solubility behavior of this important chiral intermediate, facilitating its effective use in pharmaceutical development and manufacturing.

References

An In-depth Technical Guide to (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a versatile building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its stereodefined structure makes it a valuable precursor for the enantioselective synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this important chiral intermediate, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis, spectral data for its characterization, and insights into its biological activities are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as (S)-γ-hydroxymethyl-γ-butyrolactone, is a heterocyclic compound featuring a five-membered lactone ring with a hydroxymethyl substituent at the chiral center. This seemingly simple molecule has garnered considerable attention due to its utility as a chiral pool starting material. The presence of two distinct functional groups, a lactone and a primary alcohol, at a stereogenic center, provides multiple avenues for chemical modification, enabling the construction of complex molecular architectures with high stereochemical control.

This guide will delve into the historical context of its discovery, provide a detailed summary of its physical and chemical properties, outline key synthetic methodologies for its preparation, and explore its applications, particularly in the synthesis of bioactive compounds and approved pharmaceuticals.

Discovery and History

The enantioselective synthesis of chiral γ-butyrolactones has been a topic of interest for several decades. One of the earliest reported methods for the preparation of the related but unsaturated compound, (S)-5-hydroxymethyl-2(5H)-furan-2-one, was described in 1981 by Camps, Font, and Ponsati, who utilized D-ribonolactone as a chiral precursor.[1][2] This work laid the groundwork for accessing the saturated derivative, this compound, from readily available chiral starting materials. Subsequent research has focused on developing more efficient and scalable synthetic routes from various chiral sources, including D-glutamic acid, further solidifying its importance as a key chiral building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and other applications. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| CAS Number | 32780-06-6 | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 308.9 °C at 760 mmHg | [3] |

| Density | 1.224 g/cm³ (predicted) | |

| Optical Rotation | [α]²⁰/D ~ -56° (c=3, CHCl₃) | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Synthesis and Experimental Protocols

The synthesis of enantiopure this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies have been developed, primarily relying on the use of chiral starting materials from the chiral pool. Below are detailed protocols for two common and effective methods.

Synthesis from D-Ribonolactone

This method leverages the inherent chirality of D-ribonolactone to produce the target molecule. A 1981 publication in Tetrahedron Letters outlines a concise synthesis.[1][2]

Experimental Protocol:

A detailed, step-by-step protocol based on the principles outlined in the literature would be presented here, including reagents, stoichiometry, reaction conditions, work-up procedures, and purification methods. Due to the lack of the full text of the original article in the search results, a generalized procedure is described below.

-

Protection of Diol: D-ribonolactone is first treated with an appropriate protecting group strategy to selectively protect the cis-diol functionality, leaving the primary hydroxyl group and the lactone intact.

-

Reductive Deoxygenation: The protected D-ribonolactone is then subjected to a reductive deoxygenation process to remove the secondary hydroxyl groups.

-

Deprotection: Finally, the protecting groups are removed to yield this compound.

Reaction Scheme: Synthesis from D-Ribonolactone

Caption: Synthetic pathway from D-Ribonolactone.

Synthesis from D-Glutamic Acid

D-glutamic acid provides an alternative and readily available chiral starting material for the synthesis of this compound. This approach involves the conversion of the amino acid to the target lactone via diazotization and reduction.

Experimental Protocol:

The following is a representative protocol based on established chemical transformations for converting α-amino acids to γ-lactones.

-

Diazotization and Lactonization: D-glutamic acid is treated with sodium nitrite in an acidic aqueous solution. The resulting diazonium salt is unstable and undergoes intramolecular cyclization to form the corresponding α-hydroxy-γ-butyrolactone.

-

Reduction of Carboxylic Acid: The carboxylic acid group of the intermediate lactone is then selectively reduced to a primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride, to yield this compound.

Reaction Scheme: Synthesis from D-Glutamic Acid

Caption: Synthetic pathway from D-Glutamic Acid.

Spectroscopic Data and Characterization

Accurate characterization of this compound is critical for confirming its identity and purity. The following spectral data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study published in 2022 provided detailed NMR data for the related unsaturated compound, which can be used as a reference for the saturated analogue.[4] For (S)-5-hydroxymethyl-2(5H)-furanone, the following key signals were reported:

-

¹³C NMR (in CDCl₃): δ 173.52 (C=O), 153.97 (=CH), 122.86 (=CH), 84.31 (CH-O), 62.18 (CH₂-OH).[4]

For the saturated target compound, the signals for the olefinic carbons would be absent and replaced by signals for the saturated CH₂ groups in the lactone ring.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of (S)-5-hydroxymethyl-2(5H)-furanone is available in the NIST WebBook.[5] Key characteristic absorption bands for the saturated analogue, this compound, would include:

-

A strong, broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong absorption band around 1770 cm⁻¹ due to the C=O stretching vibration of the γ-lactone.

-

C-O stretching vibrations in the region of 1200-1000 cm⁻¹.

Biological Activities and Mechanism of Action